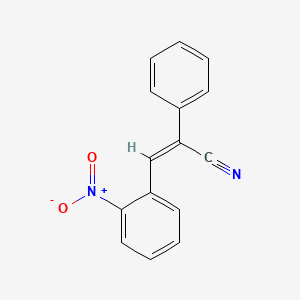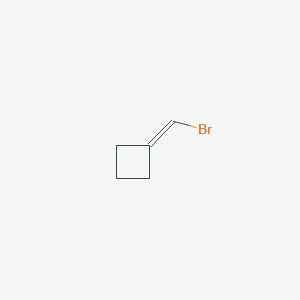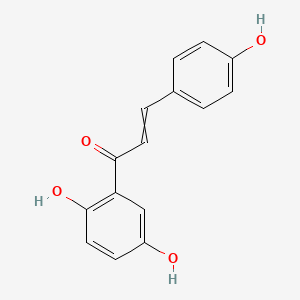
2-Propen-1-one, 1-(2,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 1-(2,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)- is a natural product found in Platymiscium yucatanum and Mimosa tenuiflora with data available.
Aplicaciones Científicas De Investigación
Polarographic Behavior
Research conducted on analogues of 2-Propen-1-one, 1-(2,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, such as 1-(2-hydroxyphenyl)-3-[2(3 or 4)-pyridyl]-2-propen-1-ones, has shown significant polarographic behavior. These compounds are reduced in various pH ranges, leading to insights into their electrochemical properties (Butkiewicz, 1972).
Antioxidant Activity
Derivatives of 2-Propen-1-one have been synthesized and tested for antioxidant activity. For instance, 2'-aminochalcone derivatives exhibited notable antioxidant properties, highlighting their potential in biochemical applications (Sulpizio et al., 2016).
Supramolecular Dendrimers
These compounds have been used in the synthesis of supramolecular dendrimers. The study by Percec et al. (2006) showed that derivatives of 2-Propen-1-one were integral in creating dendrimers that self-assemble into complex structures, which are important in materials science (Percec et al., 2006).
Antiproliferative Activity
Compounds structurally related to 2-Propen-1-one have been investigated for their antiproliferative activity against cancer cell lines. Studies have found that certain neolignans derived from these compounds can inhibit cancer cell growth, suggesting their potential in cancer research (Ma et al., 2017).
Propiedades
Número CAS |
193746-17-7 |
|---|---|
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
1-(2,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-7-14(18)13-9-12(17)6-8-15(13)19/h1-9,16-17,19H |
Clave InChI |
NMANELLSWUVZNL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[isopropyl(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B1653669.png)
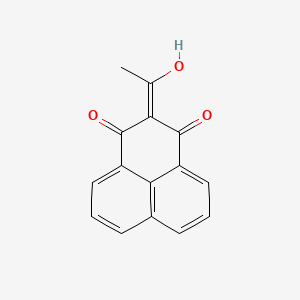
![3H-Indol-3-one, 1-acetyl-2-[(aminothioxomethyl)amino]-1,2-dihydro-](/img/structure/B1653671.png)
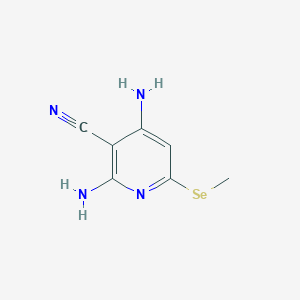
![4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B1653675.png)
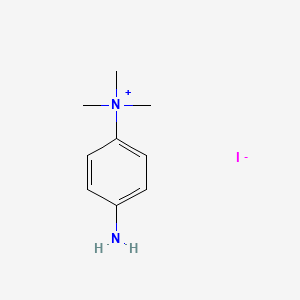
![1,3-Isobenzofurandione, 5,5'-[1,3-phenylenebis(oxy)]bis-](/img/structure/B1653677.png)
![8-Decyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1653681.png)
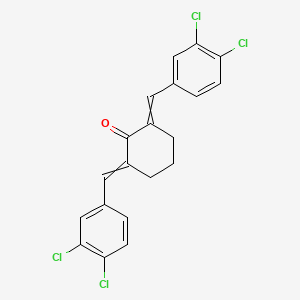
![4H-1,2,4-Triazol-4-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B1653683.png)
